2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14Br2N2O3 |
|---|---|
Molecular Weight |
418.08 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H14Br2N2O3/c1-3-12-17-13-10(6-9(15)7-11(13)16)14(18-12)21-5-4-20-8(2)19/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZQMWSBIRJWFEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2Br)Br)C(=N1)OCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 6,8-dibromo-2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)acetic acid
Scientific Research Applications
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in studies to understand the biological activities of quinazoline derivatives.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry
Mechanism of Action
The mechanism of action of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is not well-documented. quinazoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication .
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl Groups
The primary distinction between 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate and its closest analog, ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate (compound 3 ), lies in the substitution at the quinazoline 2-position (ethyl vs. methyl).
- For example, compound 3 was synthesized in 90% yield via reflux with ethyl chloroacetate and potassium carbonate .
- Physicochemical Properties :
- Melting Point : Ethyl-substituted derivatives may exhibit lower melting points due to reduced crystallinity compared to methyl analogs. Compound 3 has a melting point of 124–126°C, while hydrazide derivatives (e.g., compound 4 ) show higher melting points (184–186°C) due to hydrogen bonding .
- Solubility : The ethyl group’s increased hydrophobicity may enhance lipid solubility, improving membrane permeability in biological systems.
Core Heterocycle Comparison: Quinazoline vs. Imidazole Derivatives
highlights ethyl acetate derivatives of imidazole (e.g., compounds A–F ), which differ fundamentally in their heterocyclic cores.
- Structural Differences: Quinazolines (e.g., the target compound) are bicyclic systems with two nitrogen atoms, enabling π-stacking and hydrogen bonding. Imidazoles (e.g., compound A) are five-membered monocyclic rings with two nitrogens, favoring coordination to metal ions or polar interactions .
- Biological Activity : Quinazolines are often associated with kinase inhibition or analgesic effects (as seen in ), while imidazole derivatives (e.g., compound F ) may exhibit antimicrobial or anti-inflammatory properties due to their smaller, more flexible structures .
Functional Group Modifications: Ester vs. Hydrazide Derivatives
The ethoxyacetate group in the target compound contrasts with hydrazide derivatives (e.g., compound 4 ) and other heterocyclic analogs (e.g., pyrazoles, thiazoles) synthesized from compound 3 ().
- Reactivity : The ester group in the target compound is less nucleophilic than hydrazides, making it more stable in physiological conditions but less reactive in further functionalization.
- Bioavailability : Esters often act as prodrugs, improving absorption compared to polar hydrazides or thiazoles. For instance, compound 3 ’s ester moiety may enhance tissue penetration compared to its hydrazide derivative 4 .
Spectral and Analytical Data Comparison
Key spectral features distinguish the target compound from analogs:
Biological Activity
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a quinazoline moiety with bromine substitutions and an ethyl acetate functional group, this compound may exhibit various pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C14H14Br2N2O3
- Molecular Weight : 418.08 g/mol
The compound's structure enhances its solubility and possibly its biological activity compared to other quinazoline derivatives. The presence of bromine atoms may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, several studies suggest potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Preliminary studies indicate that compounds related to this compound may possess significant antimicrobial properties. For instance, related quinazoline derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented. For example, studies have demonstrated that certain brominated quinazolines exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction . The specific activity of this compound on cancer cell lines remains to be fully elucidated but could follow similar pathways.
Case Studies and Research Findings
- Antimicrobial Study : A study involving related quinazoline compounds reported moderate antibacterial activity against several pathogens. The study highlighted the potential for these compounds to be developed into therapeutic agents .
- Cytotoxicity Assay : Research on related compounds indicated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic applications .
- Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed that they might induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis Table
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Bromoquinazoline | C9H7BrN2 | Known for antitumor activity |
| Ethyl 2-(6-bromoquinazolin-4-yloxy)acetate | C12H12BrN2O3 | Exhibits anti-inflammatory properties |
| 6,8-Dibromoquinazoline | C9H5Br2N3 | Used in various synthetic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
